4-[[(Z)-2-Cyano-3-(4-pyrrolidin-1-ylphenyl)prop-2-enoyl]amino]benzoic acid
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for the treatment of various diseases . The compound also contains a benzoic acid group, which is a carboxylic acid consisting of a benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The compound’s structure is likely to be influenced by the pyrrolidine ring’s stereochemistry. The spatial orientation of substituents can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrrolidine ring might undergo reactions typical for amines, while the benzoic acid group might undergo reactions typical for carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring might contribute to the compound’s solubility and stability .Scientific Research Applications
Pharmacological Potential
- Drug Discovery and Development: Pyrrolidine rings, present in the structure of the compound, are frequently used in medicinal chemistry due to their ability to interact with various biological targets. For example, bioactive molecules characterized by pyrrolidine rings have shown target selectivity and a range of biological activities, including therapeutic applications for human diseases (Giovanna Li Petri et al., 2021).
Environmental Implications
- Degradation and Stability Studies: Understanding the degradation pathways and stability of chemical compounds is crucial for assessing their environmental impact. For instance, studies on nitisinone, a compound with a different core but relevant in terms of degradation studies, have shown how different experimental conditions affect the stability of such compounds, which is vital for both their pharmaceutical applications and environmental fate (H. Barchańska et al., 2019).
Biological Activities and Effects
- Antimicrobial Properties: Compounds from the benzoic acid family and derivatives have been investigated for their antimicrobial activities. For example, cyanobacterial compounds, including benzoic acid and its derivatives, have shown effectiveness against multidrug-resistant pathogenic bacteria, fungi, and Mycobacterium tuberculosis, indicating the potential for these compounds in addressing antibiotic resistance (S. S. Swain et al., 2017).
Chemical and Physical Properties Analysis
- Chemical Synthesis and Characterization: The synthesis, characterization, and application of benzoic acid derivatives are fundamental in developing new materials and drugs. For example, the synthesis of novel salicylic acid derivatives has been explored for potential anti-inflammatory and analgesic activities, showcasing the importance of chemical modifications in enhancing biological activity and reducing toxicity (Yudy Tjahjono et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[[(Z)-2-cyano-3-(4-pyrrolidin-1-ylphenyl)prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c22-14-17(20(25)23-18-7-5-16(6-8-18)21(26)27)13-15-3-9-19(10-4-15)24-11-1-2-12-24/h3-10,13H,1-2,11-12H2,(H,23,25)(H,26,27)/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCAUHIMGXGQCC-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-Cyano-3-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamido}benzoic acid |
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